molecular formula C12H16BrNO3 B1397182 Ethyl 2-bromo-6-(tert-butyl)-3-hydroxyisonicotinate CAS No. 868047-75-0

Ethyl 2-bromo-6-(tert-butyl)-3-hydroxyisonicotinate

Cat. No.: B1397182
CAS No.: 868047-75-0
M. Wt: 302.16 g/mol
InChI Key: XUIOCCIHGLBVLA-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-(tert-butyl)-3-hydroxyisonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a bromine atom at the 2-position, a tert-butyl group at the 6-position, and a hydroxy group at the 3-position on the isonicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-6-(tert-butyl)-3-hydroxyisonicotinate typically involves the bromination of ethyl 6-(tert-butyl)-3-hydroxyisonicotinate. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-6-(tert-butyl)-3-hydroxyisonicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: PCC in dichloromethane or Jones reagent in acetone.

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of 2-azido-6-(tert-butyl)-3-hydroxyisonicotinate or 2-thiocyanato-6-(tert-butyl)-3-hydroxyisonicotinate.

    Oxidation: Formation of ethyl 2-bromo-6-(tert-butyl)-3-oxoisonicotinate.

    Reduction: Formation of ethyl 2-bromo-6-(tert-butyl)-3-hydroxyisonicotinol.

Scientific Research Applications

Ethyl 2-bromo-6-(tert-butyl)-3-hydroxyisonicotinate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the effects of brominated isonicotinates on biological systems, including their potential as antimicrobial or anticancer agents.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-6-(tert-butyl)-3-hydroxyisonicotinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxy group can participate in hydrogen bonding or halogen bonding interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-bromo-6-(tert-butyl)-3-hydroxyisonicotinate can be compared with other brominated isonicotinates, such as:

    Ethyl 2-bromo-3-hydroxyisonicotinate: Lacks the tert-butyl group, which may affect its steric properties and reactivity.

    Ethyl 2-bromo-6-methyl-3-hydroxyisonicotinate: Contains a methyl group instead of a tert-butyl group, leading to different steric and electronic effects.

    Ethyl 2-chloro-6-(tert-butyl)-3-hydroxyisonicotinate: The chlorine atom may result in different reactivity and biological activity compared to the bromine atom.

Properties

IUPAC Name

ethyl 2-bromo-6-tert-butyl-3-hydroxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-5-17-11(16)7-6-8(12(2,3)4)14-10(13)9(7)15/h6,15H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIOCCIHGLBVLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1O)Br)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701161713
Record name Ethyl 2-bromo-6-(1,1-dimethylethyl)-3-hydroxy-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868047-75-0
Record name Ethyl 2-bromo-6-(1,1-dimethylethyl)-3-hydroxy-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868047-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-bromo-6-(1,1-dimethylethyl)-3-hydroxy-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the above isonicotinic acid ethyl ester (2.0 g, 9.47 mmol) in DMF (20 mL) was added N-bromosuccinimide (1.85 g, 10.4 mmol). The solution was stirred at room temperature for 0.5 h then poured into saturated aqueous NaHCO3. The aqueous layer was extracted with diethyl ether and the combined organic layers were washed with saturated aqueous NaHCO3, dried over sodium sulfate, filtered, and concentrated in vacuo to provide 2-bromo-6-tert-butyl-3-hydroxy-isonicotinic acid ethyl ester (2.74 g, 96%) as a pale yellow oil which was utilized without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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